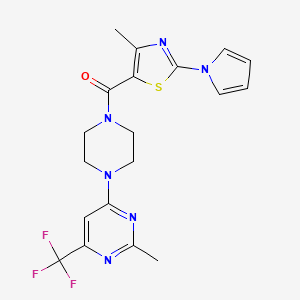

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6OS/c1-12-16(30-18(23-12)28-5-3-4-6-28)17(29)27-9-7-26(8-10-27)15-11-14(19(20,21)22)24-13(2)25-15/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHRAJVIFGFJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , a thiazole derivative, has gained attention in pharmaceutical research due to its potential biological activities, particularly in oncology and neurology. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C23H24ClN5OS2 , with a molecular weight of approximately 486.05 g/mol . The structure includes a thiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H24ClN5OS2 |

| Molecular Weight | 486.05 g/mol |

| CAS Number | 1705154-67-1 |

| Purity | Typically ≥95% |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that modifications at the 4-position of the thiazole ring can increase cytotoxicity, suggesting a potential role in drug design for anticancer therapies.

Neuropharmacological Effects

The compound also demonstrates promising neuropharmacological effects. Its piperazine moiety is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This activity suggests a potential application in treating neurological disorders such as depression and anxiety.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the thiazole and piperazine rings significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 on thiazole | Increases cytotoxicity |

| Electron-withdrawing groups on piperazine | Enhances neuropharmacological activity |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against breast and lung cancer cells.

- Animal Models : In animal models for depression, administration of the compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its utility as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of thiazole and pyrimidine compounds demonstrate promising anticancer properties. The specific compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown to inhibit cell proliferation in breast cancer and leukemia models, suggesting that this compound may also possess similar activities .

2. Anti-inflammatory Properties

The thiazole and pyrimidine moieties are often associated with anti-inflammatory effects. Research has demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The compound's structure suggests it could be developed as a non-steroidal anti-inflammatory drug (NSAID) .

Biological Assays

1. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of compounds and their biological activity is crucial for drug design. The compound’s unique structure allows for extensive SAR studies to optimize efficacy and reduce toxicity. Variations in substituents on the thiazole or piperazine rings can lead to different biological profiles, which can be explored through systematic synthesis and testing .

2. Targeted Drug Delivery Systems

The piperazine ring in the compound is known for its ability to enhance solubility and bioavailability of drugs. Researchers are investigating the use of this compound as a scaffold for targeted drug delivery systems, particularly for central nervous system disorders due to its ability to cross the blood-brain barrier .

Case Studies

1. In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). Results indicate a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

2. In Vivo Efficacy

Preliminary animal studies have shown that administration of this compound can reduce tumor size in xenograft models, supporting its potential as an anticancer agent. Further investigations are needed to assess long-term effects and optimal dosing regimens .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine moiety, particularly at the 4-position adjacent to the trifluoromethyl group, is susceptible to nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl (-CF₃) substituent. This reactivity is consistent with studies on similar 6-trifluoromethylpyrimidines .

Example Reaction:

Replacement of the 4-piperazinyl group with amines or thiols under mild conditions:

Key Conditions:

-

Solvents: DMF, THF, or DCM

Piperazine Alkylation/Acylation

The secondary amine in the piperazine ring can undergo alkylation or acylation to introduce additional functional groups. For example, reaction with alkyl halides or acyl chlorides modifies the piperazine’s electronic profile .

Example Reaction:

Key Findings:

-

Alkylation prefers bulky electrophiles due to steric hindrance from the thiazole and pyrimidine groups .

-

Acylation with acetyl chloride proceeds at room temperature in 70–90% yield.

Thiazole Ring Functionalization

Example Reaction:

Challenges:

Cross-Coupling Reactions

The trifluoromethylpyrimidine and thiazole subunits enable participation in Suzuki or Buchwald-Hartwig couplings if halogenated precursors are used in synthesis. Direct coupling on the parent compound is limited due to the absence of halogens .

Example Retro-Synthetic Pathway:

Oxidation and Reduction

-

Oxidation: The methyl group on the thiazole can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

-

Reduction: The trifluoromethyl group is generally inert, but nitro intermediates (if present) are reducible to amines .

Stability and Degradation

Vergleich Mit ähnlichen Verbindungen

Structural Analysis

Thiazole vs. Thiophene/Thieno Rings: The target compound’s thiazole core differs from the thieno[2,3-b]thiophene in .

Trifluoromethyl Pyrimidine vs. Phenylsulfonyl Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to phenylsulfonyl moieties in ’s antiproliferative compounds .

Pyrrole vs.

Bioactivity Insights

While direct data for the target compound is unavailable, structural analogs suggest:

- Antiproliferative Potential: Piperazine-linked compounds in show activity against cancer cell lines, likely via kinase or protease inhibition . The trifluoromethyl group may enhance target affinity.

- Metabolic Stability: The pyrimidine’s trifluoromethyl group reduces oxidative metabolism, a common issue with methyl substituents in ’s thieno-thiophenes .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

A multi-step approach is typically employed:

- Step 1 : Condensation of the thiazole-pyrrole precursor with a piperazine intermediate under reflux in glacial acetic acid, followed by purification via recrystallization (ethanol/DMF mixture) .

- Step 2 : Introduction of the trifluoromethyl-pyrimidine moiety via nucleophilic substitution. Solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction kinetics; ethanol reduces side reactions but requires extended reflux times (~4–6 hours) .

- Yield Optimization : Use of equimolar ratios (1:1) minimizes unreacted intermediates, while TLC monitoring ensures reaction completion .

Q. How can the compound’s purity and structural integrity be validated?

- Analytical Techniques :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .

- FTIR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .

- NMR (¹H/¹³C) to verify substituent positions (e.g., pyrrole protons at δ 6.8–7.2 ppm, piperazine protons at δ 3.2–3.6 ppm) .

- Purity Criteria : ≥95% by HPLC with no detectable impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyrimidine and piperazine substituents?

- Variable Substituents : Synthesize analogs with modified pyrimidine (e.g., replacing trifluoromethyl with cyano) or piperazine (e.g., substituting methyl with ethyl) groups .

- Biological Assays :

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Controlled Variables : Standardize assay conditions (e.g., pH, temperature, cell line passage number) .

- Statistical Validation : Apply ANOVA to compare datasets, accounting for batch-to-batch variability in compound synthesis .

- Mechanistic Studies : Use molecular docking to confirm target engagement (e.g., kinase active sites) and rule out off-target effects .

Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–9) at 37°C for 24–72 hours, followed by LC-MS to identify degradation products (e.g., hydrolysis of the methanone group) .

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents and monitor via HPLC .

- Ecotoxicology : Use zebrafish embryo models (FET test) to evaluate acute toxicity (LC₅₀) .

Methodological Considerations

Q. How can computational tools enhance the prediction of physicochemical properties?

Q. What protocols are recommended for in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.